Ricinoleic acid
Overview
Description
Ricinoleic acid, formally known as 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid that is both an unsaturated omega-9 fatty acid and a hydroxy acid. It is a major component of the seed oil obtained from the castor plant (Ricinus communis L., Euphorbiaceae), which also produces ricin. This compound constitutes about 90% of the fatty acid content in castor oil .
Scientific Research Applications
Ricinoleic acid has a wide range of applications in various fields:
Mechanism of Action
Target of Action
Ricinoleic acid primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
Upon absorption by the body via the intestinal mucosa, this compound activates the EP3 receptor on the muscle cells of the intestine and uterus, stimulating intestinal activity and labor . This interaction with its targets leads to changes in cellular activity and function .
Biochemical Pathways
It is known to be involved in diverse lipid metabolism pathways, including fatty acid biosynthesis and modification (hydroxylation), lipid traffic, triacylglycerol assembly, acyl editing, and oil-body formation . These pathways are critical for the production and regulation of lipids in the body .
Pharmacokinetics
It is known that this compound is absorbed by the body via the intestinal mucosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of specific receptors by this compound leads to various molecular and cellular effects. For instance, it stimulates intestinal activity and labor, indicating its potential use in medical applications . Additionally, this compound is known for its moisturizing characteristics and is thought to help reduce inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in a study on the microbial conversion of castor oil into this compound, it was found that the yield of this compound and oil loss were sensitive to process parameters such as oil concentration, glucose concentration, and calcium chloride concentration . Furthermore, this compound has been used to create environmentally sustainable plasticizers, demonstrating its potential for industrial applications in a variety of environments .
Future Directions
Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the this compound in batch culture was 21.67 g/kg of total oil. The yield of this compound in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .
Biochemical Analysis
Biochemical Properties
Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, this compound has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. This compound can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts this compound into ricinoleoyl-CoA. This activated form of this compound can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, this compound can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of this compound into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of this compound in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ricinoleic acid can be synthesized through various methods, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleate, and lipase-catalyzed hydrolysis. Among these, the hydrolysis using the enzyme lipozyme TL IM is considered the most effective, achieving a conversion rate of approximately 96.2% .
Industrial Production Methods: Industrial production of this compound primarily involves the saponification or fractional distillation of hydrolyzed castor oil. The process begins with the extraction of castor oil from castor seeds, followed by hydrolysis to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Ricinoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the base-induced cleavage, which involves the initial dehydrogenation of the secondary alcohol to form a ketone. The resulting α,β-unsaturated ketone then undergoes a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products:
Sebacic acid: Produced by the cleavage of this compound, with 2-octanol as a byproduct.
Undecylenic acid: Formed through the pyrolysis of this compound.
Comparison with Similar Compounds
Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Ricinelaidic acid: The trans isomer of this compound.
Polyglycerol polyricinoleate: A polymer of glycerol with this compound side chains, used as an emulsifier in chocolate.
Uniqueness: this compound is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .
Properties
CAS No. |
141-22-0 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |
InChI Key |
WBHHMMIMDMUBKC-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Appearance |
Solid powder |
boiling_point |
245 °C at 10 mm Hg |
Color/Form |
Colorless to yellow viscous liquid |
density |
0.940 at 27.4 °C/4 °C |
melting_point |
5.5 °C |
141-22-0 61789-44-4 10378-04-8 |
|
physical_description |
Liquid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
27925-02-6 |
shelf_life |
>2 years if stored properly |
solubility |
3.46 mg/mL at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |
vapor_pressure |
Vapor pressure: 10 mm Hg at 226 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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